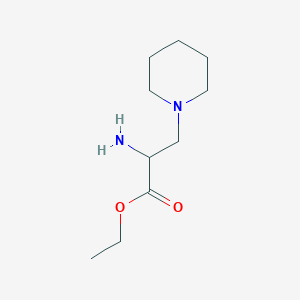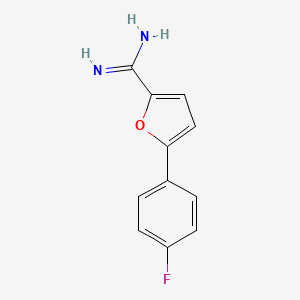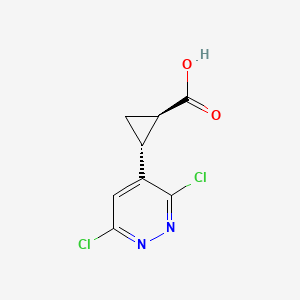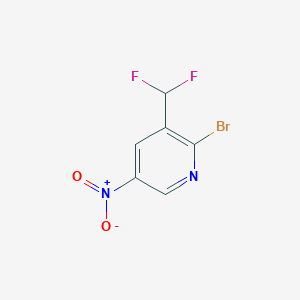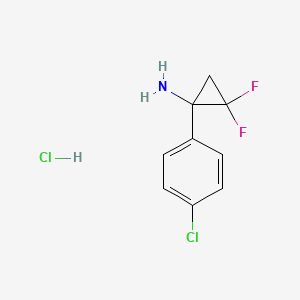
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring substituted with a 4-chlorophenyl group and two fluorine atoms
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Substitution: The introduction of the 4-chlorophenyl group and the two fluorine atoms is carried out through substitution reactions. Common reagents for these steps include halogenating agents and chlorinating agents.
Amination: The final step involves the introduction of the amine group, followed by the formation of the hydrochloride salt. This is typically achieved through the reaction of the intermediate compound with an amine source, followed by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases.
Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the development of new materials and as a reagent in chemical synthesis processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine: This compound lacks the hydrochloride salt form but shares a similar structure and properties.
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9Cl2F2N |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8ClF2N.ClH/c10-7-3-1-6(2-4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
Clé InChI |
LNWALRBHBPVTJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C2=CC=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
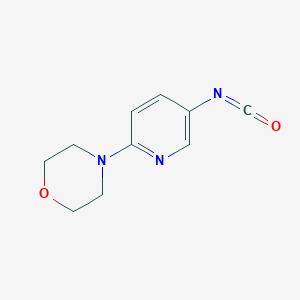
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
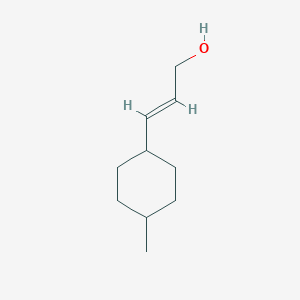
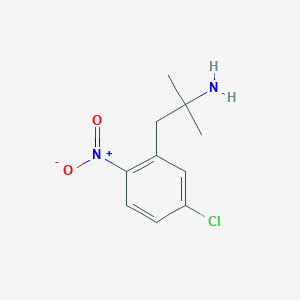
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)

